4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
CAS No.:
Cat. No.: VC16162628
Molecular Formula: C19H22N6O3
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N6O3 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C19H22N6O3/c1-12(2)11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22-20-10-13-6-8-14(28-5)9-7-13/h6-10H,1,11H2,2-5H3,(H,21,22)/b20-10+ |
| Standard InChI Key | OZZLMJCSHCDFEI-KEBDBYFISA-N |
| Isomeric SMILES | CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
| Canonical SMILES | CC(=C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound’s structure comprises two primary components:
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4-Methoxybenzaldehyde: A benzene ring substituted with a methoxy (-OCH₃) group at the para position and an aldehyde (-CHO) functional group.
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1,3-Dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine: A partially saturated purine derivative with methyl groups at positions 1 and 3, a 2-methyl-2-propenyl (isoprenyl) group at position 7, and ketone groups at positions 2 and 6.
The hydrazone linkage (-NH-N=CH-) bridges the aldehyde group of 4-methoxybenzaldehyde and the hydrazine substituent at position 8 of the purine scaffold. This configuration introduces conformational rigidity and electronic delocalization, which influence reactivity and biological interactions .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₉H₂₂N₆O₃, with a molecular weight of 394.43 g/mol. The purine core contributes nitrogen-rich heterocyclic character, while the methoxy and isoprenyl groups enhance hydrophobicity .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound likely follows a two-step protocol common to hydrazone derivatives:
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Preparation of the Purine Hydrazine Intermediate:
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Condensation with 4-Methoxybenzaldehyde:
Representative Reaction:
Spectroscopic Characterization
Key spectral data for analogous hydrazones include:
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¹H NMR:
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IR Spectroscopy:
Physicochemical Properties
Thermal Stability
Hydrazones derived from 4-methoxybenzaldehyde exhibit melting points between 160–220°C, depending on substituents. The isoprenyl group in this compound may lower melting points slightly due to increased steric hindrance .
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 394.43 g/mol |
| Density | 1.12–1.18 g/cm³ |
| Solubility | DMSO > Ethanol > Water |
| LogP (Partition Coefficient) | 2.8–3.5 (predicted) |
Reactivity
The hydrazone linkage is susceptible to hydrolysis under strongly acidic or basic conditions, regenerating the parent aldehyde and hydrazine. The purine’s oxo groups participate in hydrogen bonding, influencing solubility and crystal packing .
Biological Activities and Mechanisms
Enzyme Inhibition
Structural analogs demonstrate inhibitory activity against:
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Carbonic Anhydrases (CA): Hydrazones bind to the zinc-active site, disrupting CO₂ hydration. Compound 8 in a related study showed IC₅₀ = 12.4 nM against hCA II .
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Cholinesterases (AChE/BChE): The purine moiety interacts with the catalytic anionic site, inhibiting acetylcholine breakdown. A derivative with a pyridine-hydrazone hybrid exhibited IC₅₀ = 0.89 µM for AChE .
Antiglycation Effects
4-Methoxybenzoylhydrazones inhibit advanced glycation end-product (AGE) formation, a key factor in diabetic complications. Compound 1 in a related series showed IC₅₀ = 216.52 µM, outperforming rutin (IC₅₀ = 294.46 µM) .
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